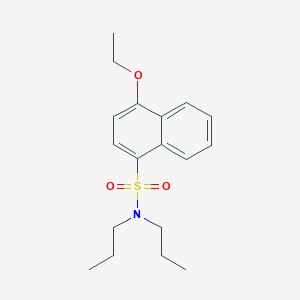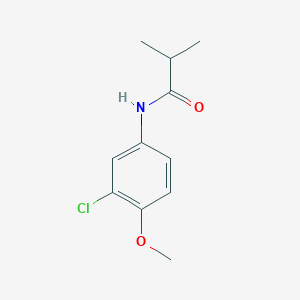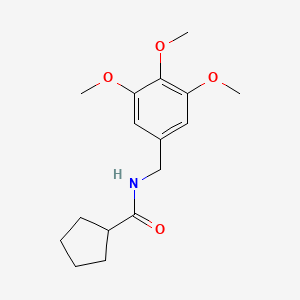
4-ethoxy-N,N-dipropyl-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N,N-dipropyl-1-naphthalenesulfonamide, commonly known as E-4056, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It is a small molecule drug that has shown promising results in preclinical studies for various diseases, including cancer, neurological disorders, and cardiovascular diseases.
作用機序
The mechanism of action of E-4056 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase (PARP) and glycogen synthase kinase-3β (GSK-3β), which are involved in cancer progression and neurodegenerative diseases. Additionally, E-4056 has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation.
Biochemical and Physiological Effects:
E-4056 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in neurodegenerative diseases, and improve cardiac function in heart failure models. Additionally, E-4056 has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
実験室実験の利点と制限
E-4056 has several advantages as a research tool, including its potency, selectivity, and low toxicity. It has been shown to have potent anti-tumor activity in various cancer models, making it a useful tool for studying cancer biology and developing new cancer therapies. Additionally, E-4056 has been shown to have neuroprotective effects and to improve cardiac function, making it a useful tool for studying neurodegenerative diseases and heart failure. However, one limitation of E-4056 is its limited solubility, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on E-4056. One area of interest is the development of E-4056 as a cancer therapy. Preclinical studies have shown promising results, and further studies are needed to determine its efficacy and safety in humans. Additionally, E-4056 has shown neuroprotective effects and may have potential as a therapy for neurodegenerative diseases such as Alzheimer's disease. Finally, E-4056 has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential as a therapy for this condition.
合成法
The synthesis of E-4056 is a multistep process that involves the reaction of 4-chloro-1-naphthalenesulfonyl chloride with ethoxypropane and propylamine. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
E-4056 has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in various disease models, including cancer, Alzheimer's disease, and cardiovascular diseases. The compound has been shown to have potent anti-tumor activity in various cancer models, including breast, lung, and colon cancer. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease models and to improve cardiac function in animal models of heart failure.
特性
IUPAC Name |
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-4-13-19(14-5-2)23(20,21)18-12-11-17(22-6-3)15-9-7-8-10-16(15)18/h7-12H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMBIXUVDNKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)
![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)

![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)


![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)



